molecular formula C26H38BrN5O2 B12777597 Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- CAS No. 126554-47-0

Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)-

Cat. No.: B12777597
CAS No.: 126554-47-0
M. Wt: 532.5 g/mol
InChI Key: GLKOUABGPOYJSM-MVPHGSNYSA-N
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Description

Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- typically involves multiple steps:

    Starting Material: The synthesis begins with an ergoline derivative as the core structure.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.

    Alkylation: The propyl group at the 6-position is introduced via an alkylation reaction, typically using propyl halides.

    Dimethylamino Propylation: The dimethylamino propyl group is added through a nucleophilic substitution reaction, using appropriate alkylating agents.

    Ethylamino Carbonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Propyl alcohol, propyl aldehyde, propionic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted ergoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various ergoline derivatives with potential pharmacological activities.

    Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of ergoline compounds.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in neurological pathways.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects in treating neurological disorders such as migraines and Parkinson’s disease.

    Drug Development: Used as a lead compound for developing new drugs with improved efficacy and safety profiles.

Industry

    Chemical Manufacturing: Utilized in the production of other ergoline-based compounds.

    Pharmaceuticals: Potential use in the formulation of medications targeting neurological conditions.

Mechanism of Action

The mechanism of action of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- involves its interaction with specific molecular targets, primarily receptors in the central nervous system. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and activity. This interaction can influence various neurological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its potent psychoactive effects.

    Ergotamine: Used in the treatment of migraines due to its vasoconstrictive properties.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

Uniqueness

Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives. Its combination of bromine, dimethylamino propyl, and ethylamino carbonyl groups may result in unique receptor binding profiles and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

126554-47-0

Molecular Formula

C26H38BrN5O2

Molecular Weight

532.5 g/mol

IUPAC Name

(6aR,9R)-5-bromo-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C26H38BrN5O2/c1-5-11-31-16-17(25(33)32(26(34)28-6-2)13-8-12-30(3)4)14-19-18-9-7-10-21-23(18)20(15-22(19)31)24(27)29-21/h7,9-10,17,19,22,29H,5-6,8,11-16H2,1-4H3,(H,28,34)/t17-,19?,22-/m1/s1

InChI Key

GLKOUABGPOYJSM-MVPHGSNYSA-N

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC

Canonical SMILES

CCCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC

Origin of Product

United States

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